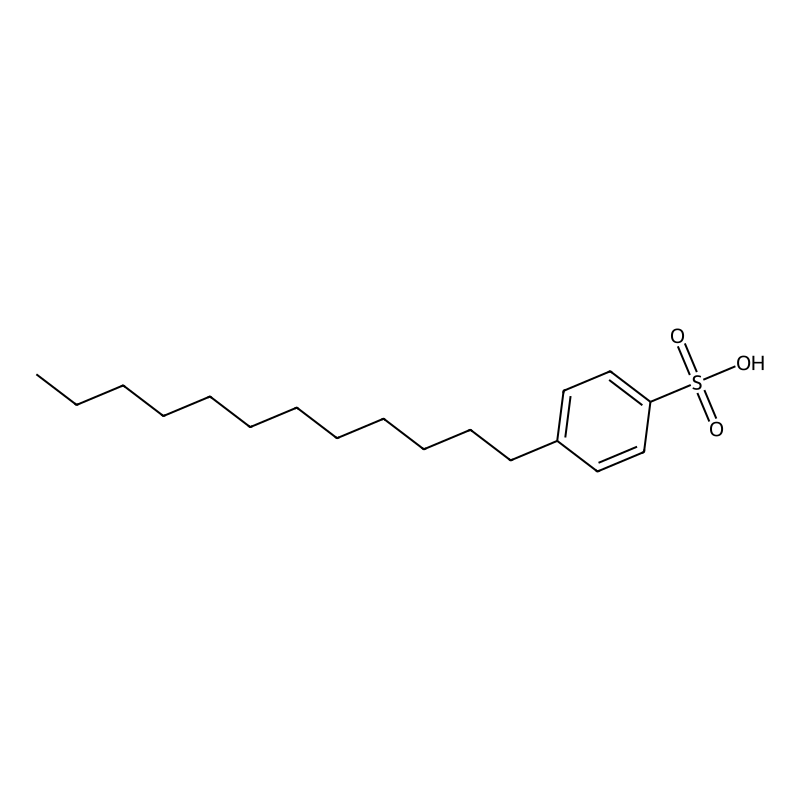4-Dodecylbenzenesulfonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solvent
-DBSA can act as a solvent for various chemical reactions. For example, it has been used in the synthesis of 2-(1,5-diaryl-1,4-pentadien-3-ylidene)-hydrazinecarboximidamide hydrochlorides, which are potential antitumor agents [1].
[1] - "Design, Synthesis, and Antiproliferative Activity of Novel 2-(1,5-Diaryl-1,4-pentadien-3-ylidene)-hydrazinecarboximidamide Hydrochlorides" ()
Surface Modification
-DBSA finds application in modifying the surface properties of various materials. It can act as an in-situ coating agent for rutile nanoparticles, enhancing their stability and reactivity in photocatalytic applications [2].
[2] - "In Situ Coating of Rutile Nanoparticles with Dodecylbenzenesulfonic Acid for Enhanced Photocatalytic Activity" ()
Colloid Stabilization
-DBSA can act as a stabilizer in preparing colloidal suspensions, particularly for metal chalcogenide nanoparticles like cadmium sulfide (CdS). Its presence helps prevent particle aggregation and maintain a uniform size distribution [3].
[3] - "A Facile One-Pot Synthesis of Water-Soluble CdS Nanorods" ()
Dye-Sensitized Solar Cells (DSSCs)
-DBSA has shown potential applications in the fabrication of solid-state DSSCs. Its ability to interact with both the electrolyte and the photoelectrode material makes it a promising candidate for improving device performance and stability [4].
[4] - "Solid-State Dye-Sensitized Solar Cells with Doped PEO as Hole Conductor and Dodecylbenzenesulfonic Acid as Electrolyte Additive" ()
4-Dodecylbenzenesulfonic acid is an organic compound categorized under benzenesulfonic acids and derivatives. It has the chemical formula and is characterized by a long dodecyl chain attached to a benzene ring, with a sulfonic acid group at the para position. This compound appears as a light yellow to brown liquid and is known for its strong acidic properties, with an estimated pKa of approximately 0.7, indicating it is fully dissociated in a typical environmental pH range of 4 to 9 .
- Esterification: Reacting with alcohols to form esters.
- Etherification: Forming ethers when treated with appropriate reagents.
- Thioetherification: Reacting with thiols to create thioethers.
- Micellar Catalysis: Acting as a catalyst in reactions within micellar systems, enhancing reaction rates by providing a unique microenvironment .
The biological activity of 4-Dodecylbenzenesulfonic acid has been studied primarily in the context of its toxicity and ecological impact. It exhibits potential irritant effects on skin and eyes and can cause respiratory irritation when inhaled . Additionally, it has been shown to affect aquatic organisms, such as Lymnaea stagnalis, leading to significant physiological changes upon exposure . Its low potential for bioaccumulation suggests that while it may be toxic in certain concentrations, it does not persist in biological systems .
The synthesis of 4-Dodecylbenzenesulfonic acid typically involves the reaction of dodecylbenzene with sulfur trioxide in a controlled environment. This process occurs in a continuous closed reactor to minimize environmental emissions. The reaction produces dodecylbenzenesulfonic acid, which can then be neutralized to form its sodium salt or used directly depending on the desired application .
4-Dodecylbenzenesulfonic acid is widely utilized in various industries due to its surfactant properties. Key applications include:
- Detergents: As a major component in laundry detergents and cleaning products.
- Emulsifiers: In cosmetic formulations for stabilizing emulsions.
- Catalysts: In organic synthesis, particularly in micellar catalysis where it aids in reaction efficiency .
Studies have shown that 4-Dodecylbenzenesulfonic acid interacts with various substrates due to its surfactant nature. It can partition into positively charged substrates in soils and sediments, affecting its environmental behavior. Interaction studies also indicate that it can influence the solubility and stability of other compounds in aqueous solutions, making it valuable in formulation chemistry .
Several compounds share structural similarities with 4-Dodecylbenzenesulfonic acid, particularly within the category of dodecylbenzenesulfonic acids. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Dodecylbenzenesulfonate | Sodium salt form; widely used as a surfactant | |
| Sodium dodecylbenzenesulfonate | Water-soluble; used in cleaning products | |
| Linear alkylbenzene sulfonate | Varies | Mixture of different alkyl chain lengths; biodegradable |
Uniqueness: 4-Dodecylbenzenesulfonic acid stands out due to its specific long-chain structure, which enhances its surfactant properties compared to shorter-chain analogs. Its strong acidic nature also makes it particularly effective as a catalyst in various
XLogP3
UNII
GHS Hazard Statements
H302 (14.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








